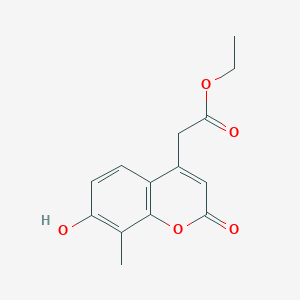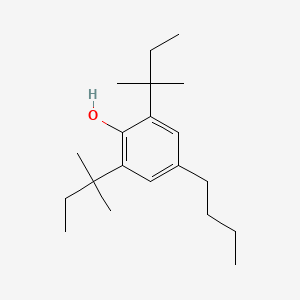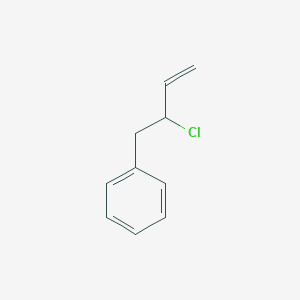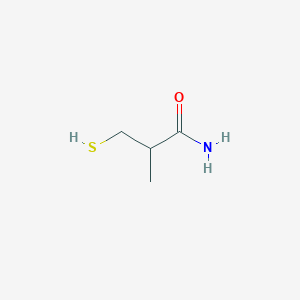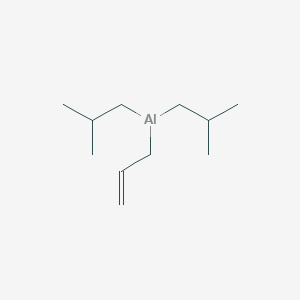methanone CAS No. 93865-36-2](/img/structure/B14356559.png)
[4-(Dimethylamino)piperidin-1-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)piperidin-1-ylmethanone is an organic compound that belongs to the class of phenylpiperidines It is characterized by a piperidine ring substituted with a dimethylamino group and a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)piperidin-1-ylmethanone typically involves the reaction of piperidine derivatives with dimethylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Nucleophilic Substitution: Piperidine is reacted with dimethylamine in the presence of a base to form the dimethylamino-piperidine intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product.
Reductive Amination: Benzophenone is reacted with piperidine and dimethylamine in the presence of a reducing agent to form 4-(Dimethylamino)piperidin-1-ylmethanone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Dimethylamino)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties. It has shown promise in inhibiting the growth of certain pathogens.
Medicine
In medicinal chemistry, 4-(Dimethylamino)piperidin-1-ylmethanone is explored for its potential as a therapeutic agent. It is investigated for its analgesic and anti-inflammatory effects.
Industry
The compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)piperidin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-ylmethanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol
- 1-(4-Bromobenzyl)piperidin-4-ylmethanol
Uniqueness
Compared to similar compounds, 4-(Dimethylamino)piperidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
93865-36-2 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
[4-(dimethylamino)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H20N2O/c1-15(2)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI-Schlüssel |
YPWUGUIMSHJOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
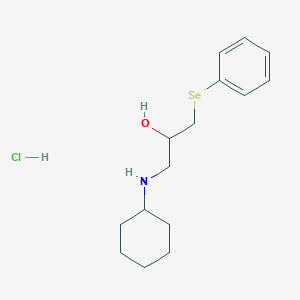
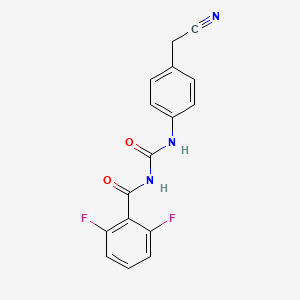
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
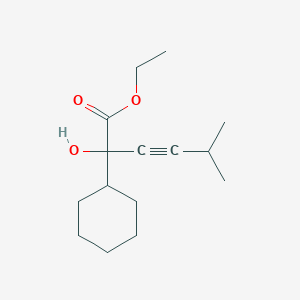
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
